1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine
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Overview
Description
1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a bromine, two chlorine atoms, and a diphenylmethyl group
Preparation Methods
The synthesis of 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dichlorobenzenesulfonyl chloride and diphenylmethylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation.
Synthetic Route: The sulfonyl chloride reacts with the piperazine derivative in the presence of a base such as triethylamine to form the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfone derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis.
Scientific Research Applications
1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine can be compared with other similar compounds, such as:
1-(4-Chloro-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(phenylmethyl)piperazine: Lacks the second phenyl group on the piperazine ring.
1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(methyl)piperazine: Has a methyl group instead of the diphenylmethyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-4-(4-bromo-2,5-dichlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrCl2N2O2S/c24-19-15-21(26)22(16-20(19)25)31(29,30)28-13-11-27(12-14-28)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,23H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCHDJXBZBBWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrCl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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